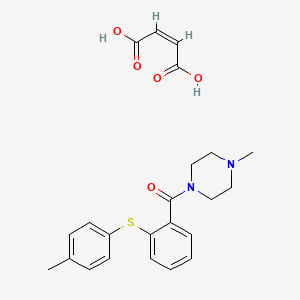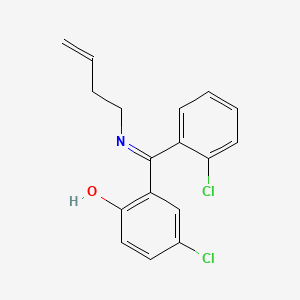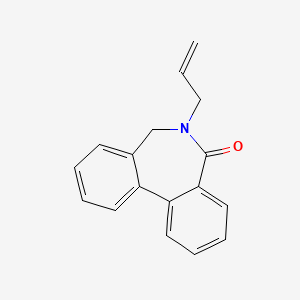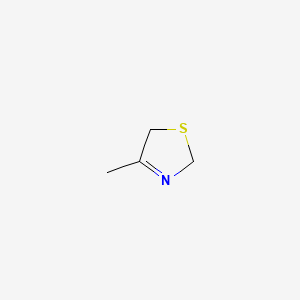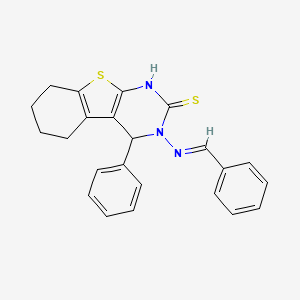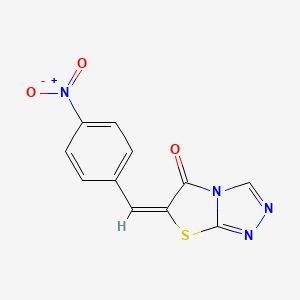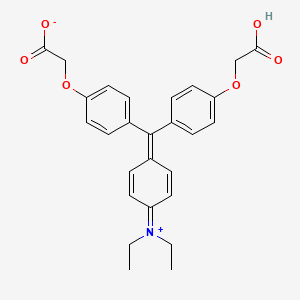
Hydrogen (4-(4,4'-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves multiple steps, starting with the preparation of the benzhydrylidene intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-ylidene under controlled conditions to form the desired product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
化学反応の分析
Types of Reactions
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
科学的研究の応用
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Hydrogen (4-(4,4’-bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Hydrogen (4-(4,4’-bis(methoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium: Another similar compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
94159-43-0 |
|---|---|
分子式 |
C27H27NO6 |
分子量 |
461.5 g/mol |
IUPAC名 |
2-[4-[[4-(carboxymethoxy)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C27H27NO6/c1-3-28(4-2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)33-17-25(29)30)21-9-15-24(16-10-21)34-18-26(31)32/h5-16H,3-4,17-18H2,1-2H3,(H-,29,30,31,32) |
InChIキー |
MVQXNRKFVYRZCO-UHFFFAOYSA-N |
正規SMILES |
CC[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)[O-])C=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


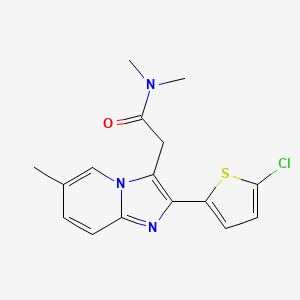
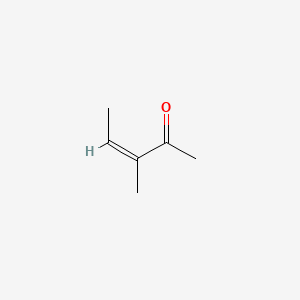
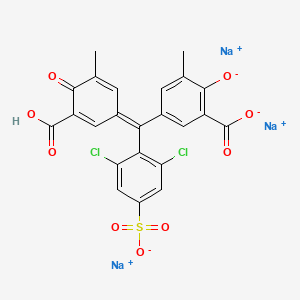
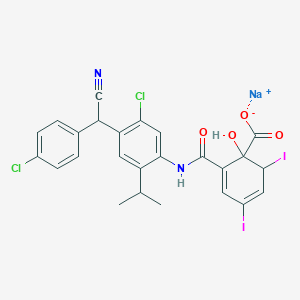

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
